molecular formula C6H4ClNO2 B031197 2-Chloroisonicotinic acid CAS No. 6313-54-8

2-Chloroisonicotinic acid

Cat. No. B031197
CAS RN: 6313-54-8
M. Wt: 157.55 g/mol
InChI Key: QXCOHSRHFCHCHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloronicotinic acid, a compound related to 2-Chloroisonicotinic acid, has been achieved through various methods. One approach involves the oxidation, chlorination, and hydrolysis of 3-cyanopyridine, yielding a total yield of 77.2% and a purity of 99.5% (Wei Xiao-lei, 2010). Another method achieved a total yield of 75.1% starting from the same compound (Shi Wei-bing, 2009). Additionally, a rapid synthetic method for 2-morpholinonicotinic acid, a derivative, has been established, yielding a total of 93% (Bingbing Zhao et al., 2017).

Scientific Research Applications

Chlorinated Compounds in Environmental and Agricultural Research

  • Environmental Impact and Toxicology of Chlorinated Compounds : A study on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, reviews its environmental presence and toxicological effects, highlighting the importance of monitoring and understanding the impact of chlorinated herbicides on ecosystems and human health (Zuanazzi et al., 2020).

  • Chlorogenic Acid in Metabolic Syndrome : Chlorogenic acid, another chlorinated compound, has been extensively studied for its health-promoting properties, including antioxidant, anti-inflammatory, and antidiabetic effects, demonstrating the potential of chlorinated compounds in medical and nutritional research (Santana-Gálvez et al., 2017).

  • Pharmacological Effects of Chlorogenic Acid : Highlighting its broad pharmacological potential, including hepatoprotective, cardioprotective, and anti-obesity effects, this review underscores the diverse applications of chlorinated compounds in drug development and dietary supplements (Naveed et al., 2018).

Potential Applications in Chemical Synthesis and Drug Development

  • Catalytic Properties and Chemical Reactions : The catalysis of the electrochemical reduction of carbon dioxide, involving chlorinated intermediates, showcases the role of chlorinated compounds in facilitating environmentally beneficial chemical reactions (Costentin et al., 2013).

  • Chemical Treatment and Material Science : Acid-activated clays, involving chlorinated acids, are used for enhancing surface properties for new applications, indicating the significance of chlorinated compounds in material science and industrial applications (Komadel, 2016).

Safety And Hazards

2-Chloroisonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

As a biochemical reagent, 2-Chloroisonicotinic acid is used in life science-related research . Its future directions are likely to be influenced by the outcomes of this research.

properties

IUPAC Name

2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCOHSRHFCHCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284985
Record name 2-Chloroisonicotinic acid
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Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroisonicotinic acid

CAS RN

6313-54-8
Record name 2-Chloroisonicotinic acid
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Record name NSC 40139
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Record name 6313-54-8
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Record name 2-Chloroisonicotinic acid
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Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (220.7 g) was added to isonicotinic acid N-oxide (50.064 g), and the mixture was stirred on an oil bath at 120° C. for 7 hours. The reaction mixture was slowly poured into ice water with vigorously stirring to precipitate light yellow crystals. The mixture was adjusted to approximately pH 4 with 4N NaOH aqueous solution. The resulting crystals were filtered out, washed with water, and dried by vacuum heating (60° C.) to obtain the above-captioned compound ([9]-(92)-467) (37.845 g).
Quantity
220.7 g
Type
reactant
Reaction Step One
Quantity
50.064 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of pyridine-4-carboxylic acid-N-oxide (28 g) and phosphorous oxychloride (120 g) was heated at reflux for 7 hours. The reaction mixture was cooled and poured into ice-water (500 mL). The precipitate was collected and crystallized from a large volume of ethyl acetate and gave 23.1 grams of 2-chloropyridine-4-carboxylic acid as a white granular solid having a melting point of 225°-227° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

87 g of isonicotinic acid N-oxide, 350 ml of phosphorus oxychloride and 192 g of phosphorus pentachloride were mixed and refluxed for 3 hours. The reaction mixture was poured into water and left to stand overnight. The resulting precipitate was collected by filtration, and recrystallized from ethanol to give 65 g (66 %) of 2-chloro-4-pyridinecarboxylic acid.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of isonicotinic acid N-oxide (28.0 g, 0.2 mol) and phosphorus oxychloride (120.0 g, 0.8 mol) was heated at reflux for 7 h. The reaction mixture was cooled and carefully poured into 600 mL of ice water. The precipitate was collected by filtration to give 20.6 g (65% yield) of product as a pale yellow solid, mp: 248-249 C (lit: 250-252 C).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
65%

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